4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with a cyanophenyl group, a methyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Alkylation: The methyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenylacetic acid: Shares the cyanophenyl group but differs in the core structure.
2-(4-Cyanophenyl)-5-(4-n-alkyl- and alkoxyphenyl)pyridines: Similar in having a cyanophenyl group and a pyridine ring.
4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1,10]phenanthroline: Contains a cyanophenyl group but has a different core structure.
Uniqueness
4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
894074-69-2 |
---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-(4-cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-3-4-13-15(16(19)20)14(10(2)18-13)12-7-5-11(9-17)6-8-12/h5-8,18H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
NQXYYIRCQXLWNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(N1)C)C2=CC=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.